molecular formula C12H9ClN2 B594955 4-Chloro-3-ethylquinoline-8-carbonitrile CAS No. 1334499-57-8

4-Chloro-3-ethylquinoline-8-carbonitrile

Cat. No.: B594955
CAS No.: 1334499-57-8
M. Wt: 216.668
InChI Key: XOTKOOGLEXRGJG-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylquinoline-8-carbonitrile is a quinoline derivative characterized by a chloro substituent at position 4, an ethyl group at position 3, and a carbonitrile moiety at position 7.

Properties

CAS No.

1334499-57-8

Molecular Formula

C12H9ClN2

Molecular Weight

216.668

IUPAC Name

4-chloro-3-ethylquinoline-8-carbonitrile

InChI

InChI=1S/C12H9ClN2/c1-2-8-7-15-12-9(6-14)4-3-5-10(12)11(8)13/h3-5,7H,2H2,1H3

InChI Key

XOTKOOGLEXRGJG-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC(=C2N=C1)C#N)Cl

Synonyms

4-chloro-3-ethylquinoline-8-carbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Positions) Molecular Formula Molar Mass (g/mol) Similarity Score Key Properties/Applications
4-Chloro-3-ethylquinoline-8-carbonitrile - Cl (4), C₂H₅ (3), CN (8) C₁₂H₉ClN₂ 216.67 (calculated) - Intermediate, potential medicinal use
4-Chloroquinoline-8-carbonitrile 1431869-27-0 Cl (4), CN (8) C₁₀H₅ClN₂ 188.61 1.00 Base structure for derivatization
4-Chloro-3-methylquinoline-8-carbonitrile 13669-66-4 Cl (4), CH₃ (3), CN (8) C₁₁H₇ClN₂ 202.64 0.94 Increased lipophilicity vs. ethyl analog
4-Chloro-8-methoxy-3-quinolinecarbonitrile 214476-78-5 Cl (4), OCH₃ (8), CN (3) C₁₁H₇ClN₂O 232.65 0.72 Methoxy enhances solubility; synthesized in 87.9% yield
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 214476-09-2 Cl (4), OCH₂CH₃ (7), NO₂ (6), CN (3) C₁₂H₈ClN₃O₃ 285.66 - Nitro group increases reactivity; used in R&D

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